![molecular formula C26H32O6 B12091547 Ageratochromene dimer CAS No. 145374-05-6](/img/structure/B12091547.png)
Ageratochromene dimer
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Overview
Description
Ageratochromene dimer is a naturally occurring compound derived from the plant Ageratum conyzoides This compound is known for its unique chemical structure and potential biological activities It is a dimeric form of ageratochromene, which is a type of flavonoid
Preparation Methods
Synthetic Routes and Reaction Conditions: Ageratochromene dimer can be synthesized through the reflux of a benzene solution of 2,2-dimethyl-6,7-dimethoxy-4-chromanol in the presence of a catalytic amount of p-toluenesulfonic acid . This reaction leads to the formation of the dimer rather than the monomeric ageratochromene. The reaction conditions involve heating the mixture under reflux, which facilitates the dimerization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves similar organic chemistry techniques used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions and ensuring the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: Ageratochromene dimer undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as methoxy and dimethyl groups on the chromene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction could yield alcohols or alkanes.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Ageratochromene dimer exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various fungal strains, including Epidermophyton floccosum, which causes ringworm. The essential oil containing this compound showed strong toxicity against these fungi, indicating its potential use in antifungal treatments .
1.2 Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It has been implicated in mediating acute pain through leucocyte-dependent inflammatory events in the central nervous system. This suggests potential applications in pain management and treatment of inflammatory conditions .
1.3 Bone Formation Promotion
Recent studies have synthesized substituted amide derivatives of this compound analogs, which have shown promising results in promoting osteoblast differentiation and mineralization. Compounds derived from this dimer demonstrated effective expression of osteogenic marker genes such as RUNX2 and BMP-2 at low concentrations, highlighting their potential in bone regeneration therapies .
Agricultural Applications
2.1 Pest Control
The essential oil containing this compound has been evaluated for its insecticidal properties against agricultural pests. Its bioactive components can serve as natural pesticides, reducing reliance on synthetic chemicals and contributing to sustainable agriculture practices.
Materials Science Applications
3.1 Photostability and UV Protection
this compound has been studied for its photostability and ability to absorb ultraviolet (UV) radiation. This property makes it a candidate for incorporation into sunscreens and protective coatings, enhancing the durability and efficacy of these products against UV damage .
Case Studies
Mechanism of Action
The mechanism of action of ageratochromene dimer involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the HER-2 protein, which is involved in the growth and proliferation of certain cancer cells . This inhibition is mediated through molecular docking, where the compound binds to the active site of the protein, preventing its normal function. Additionally, the compound’s allelopathic effects in soil are due to its ability to inhibit the growth of weeds and pathogenic fungi .
Comparison with Similar Compounds
Ageratochromene dimer can be compared with other similar compounds, such as:
Precocene I and II: These compounds are also derived from Ageratum conyzoides and share similar structural features. they differ in their biological activities and specific applications.
Flavonoids: this compound is a type of flavonoid, and it can be compared with other flavonoids like quercetin and kaempferol. While these compounds share a common flavonoid backbone, their dimeric forms and specific substituents result in different properties and activities.
The uniqueness of this compound lies in its dimeric structure, which imparts distinct chemical and biological properties compared to its monomeric counterparts and other related compounds.
Biological Activity
Ageratochromene dimer, a compound derived from the plant Ageratum houstonianum, has garnered attention for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Dimerization
Ageratochromene is a chromene derivative, specifically 6,7-dimethoxy-2,2-dimethyl-1-benzopyran. The dimerization of ageratochromene leads to the formation of complex structures that may enhance its biological activity. Research indicates that dimerization can occur through various chemical reactions, including acid-catalyzed processes and oxidative coupling reactions .
1. Antifungal Activity
Ageratochromene dimers exhibit antifungal properties, particularly against pathogenic fungi. Studies have shown that extracts from Ageratum conyzoides, which contain ageratochromene derivatives, can inhibit the growth of fungi such as Aspergillus species . The mechanism involves disruption of fungal cell structure and inhibition of mycotoxin production.
2. Osteogenic Effects
Recent investigations into substituted amide derivatives of ageratochromene dimers revealed significant osteogenic activity. Compounds synthesized from ageratochromene demonstrated the ability to promote osteoblast differentiation and mineralization at nanomolar concentrations. Specifically, compound 23II was noted for its effectiveness in inducing osteogenic marker gene expression (RUNX2, BMP-2) without cytotoxicity .
Compound | Concentration | Activity | Gene Expression |
---|---|---|---|
23II | 1 pM | High | RUNX2, BMP-2 |
23I | 1 nM | Moderate | Type-1 collagen |
3. Anticancer Potential
Ageratochromene dimers have been studied for their anticancer properties. They exhibit selective cytotoxicity against various cancer cell lines. The underlying mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
The biological effects of ageratochromene dimers can be attributed to several mechanisms:
- Modulation of Signaling Pathways : Ageratochromene enhances aquaporin-3 (AQP3) expression in keratinocytes via the p38 MAPK pathway, which is crucial for skin hydration and repair .
- Inhibition of Enzymatic Activity : The compounds may inhibit enzymes involved in fungal metabolism and cancer cell proliferation.
- Estrogen Receptor Interaction : Some derivatives show structural similarities to estrogen, suggesting potential interactions with estrogen receptors that could mediate their effects on bone health and cancer .
Study on Antifungal Activity
In a study examining the antifungal properties of Ageratum conyzoides, it was found that extracts containing ageratochromene derivatives inhibited mycelial growth significantly at low concentrations (0.10 μL/mL), demonstrating their potential as natural antifungals .
Osteoblast Differentiation Study
Another study focused on the osteogenic effects of ageratochromene derivatives reported that certain compounds induced significant mineralization in osteoblast cells at concentrations as low as 1 pM. This suggests a promising avenue for developing treatments for osteoporosis .
Properties
CAS No. |
145374-05-6 |
---|---|
Molecular Formula |
C26H32O6 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-6,7-dimethoxy-2,2-dimethylchromene |
InChI |
InChI=1S/C26H32O6/c1-25(2)14-17(16-11-22(28-6)24(30-8)13-20(16)31-25)18-9-15-10-21(27-5)23(29-7)12-19(15)32-26(18,3)4/h9-13,17H,14H2,1-8H3 |
InChI Key |
IQLKFKMUIAAVNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC(=C(C=C2O1)OC)OC)C3=CC4=CC(=C(C=C4OC3(C)C)OC)OC)C |
Origin of Product |
United States |
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